molecular formula C7H13N4O6P B1256417 HPMP-5-azaC

HPMP-5-azaC

Cat. No. B1256417
M. Wt: 280.18 g/mol
InChI Key: JEYKGEGRFZIHCQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)N(c1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1

Identifiers

REACTION_SMILES
[Br:1][Si:2]([CH3:3])([CH3:4])[CH3:5].[CH3:30][C:31]#[N:32].[CH:6]([N:9]([CH:7]([CH3:8])[CH3:27])[c:10]1[n:11][c:12](=[O:26])[n:13]([CH2:16][CH:17]([CH2:18][OH:19])[O:20][CH2:21][P:22](=[O:23])([OH:24])[OH:25])[cH:14][n:15]1)([CH3:28])[CH3:29]>>[NH2:9][c:10]1[n:11][c:12](=[O:26])[n:13]([CH2:16][CH:17]([CH2:18][OH:19])[O:20][CH2:21][P:22](=[O:23])([OH:24])[OH:25])[cH:14][n:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC#N
Name
CC(C)N(c1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1)C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)N(c1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1)C(C)C

Outcomes

Product
Name
Nc1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1
Type
product
Smiles
Nc1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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